molecular formula C20H21N3O4S B2923445 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476462-28-9

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2923445
CAS No.: 476462-28-9
M. Wt: 399.47
InChI Key: WBZIOJMHGFMJRX-UHFFFAOYSA-N
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Description

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a 4-isopropoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient heterocyclic structure, which enhances metabolic stability and facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-12(2)27-14-7-5-13(6-8-14)18(24)21-20-23-22-19(28-20)16-10-9-15(25-3)11-17(16)26-4/h5-12H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIOJMHGFMJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of a hydrazine derivative with a carbon disulfide derivative to form the thiadiazole ring. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to introduce the dimethoxyphenyl group. Finally, the isopropoxybenzamide moiety is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the amide coupling reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce halogen atoms into the phenyl ring .

Scientific Research Applications

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with bacterial RNA polymerase, inhibiting its function and thereby exerting antimicrobial effects. The benzamide moiety may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiadiazole Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,3,4-Thiadiazole 5-(2,4-Dimethoxyphenyl); 2-(4-isopropoxybenzamide) Methoxy, isopropoxy, amide
5-(3-Phenylpropyl)-N-(2-Cl-phenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 5-(3-Phenylpropyl); 2-(2-chlorophenylamine) Phenylpropyl, chlorophenyl, amine
N-(5-Cl-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Chlorothiazole; 2-(2,4-difluorobenzamide) Chloro, difluoro, amide
S-Alkylated 1,2,4-Triazoles 1,2,4-Triazole 5-(4-(4-X-phenylsulfonyl)phenyl); 4-(2,4-difluorophenyl); S-alkylated ketones Sulfonyl, fluoro, ketone

Key Observations:

Core Heterocycle: The target compound’s 1,3,4-thiadiazole core differs from the thiazole in and triazole in . Triazoles (e.g., compounds in ) often exhibit tautomerism (thione-thiol equilibrium), which can influence solubility and reactivity, whereas thiadiazoles are less prone to tautomeric shifts .

In contrast, electron-withdrawing groups (EWGs) like sulfonyl (in ) or chloro (in ) enhance electrophilicity. Benzamide Moieties: The 4-isopropoxybenzamide in the target compound introduces steric bulk compared to the smaller 2,4-difluorobenzamide in . This may affect binding specificity, as seen in nitazoxanide derivatives, where fluorine substituents enhance metabolic stability .

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C18H22N3O4SC_{18}H_{22}N_{3}O_{4}S and it has a molecular weight of approximately 406.46 g/mol. The structure includes:

  • A thiadiazole moiety that contributes to its biological properties.
  • Dimethoxyphenyl and isopropoxy groups that may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study Cell Line Effect Mechanism
Study 1MCF-7 (breast cancer)Induced apoptosisCaspase activation
Study 2HeLa (cervical cancer)Growth inhibitionCell cycle arrest

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been highlighted in several studies. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
  • Case Study on Anticancer Activity : In a preclinical model using xenograft tumors derived from human breast cancer cells, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups over a treatment period of four weeks.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

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